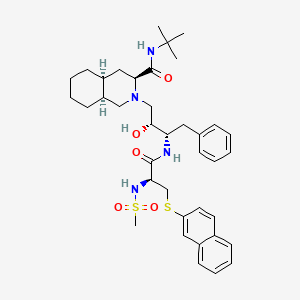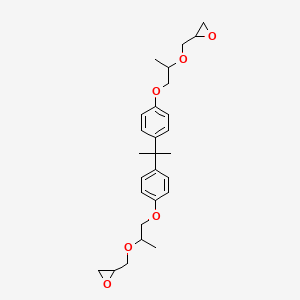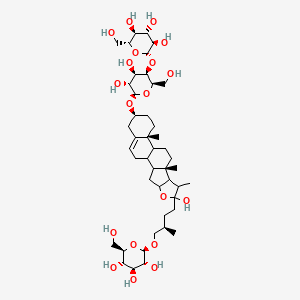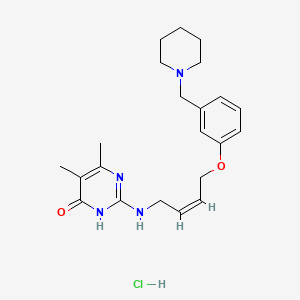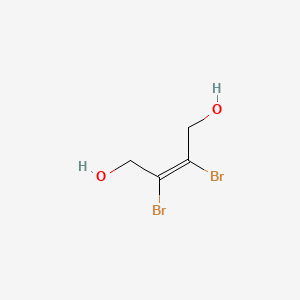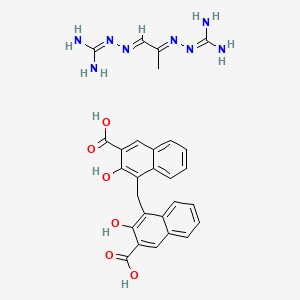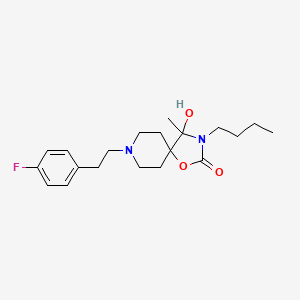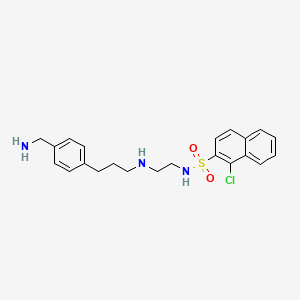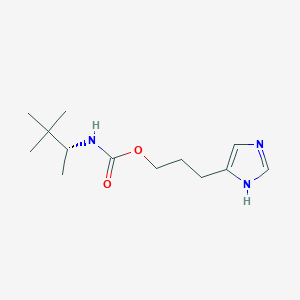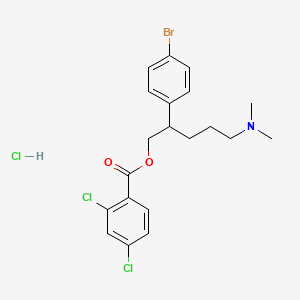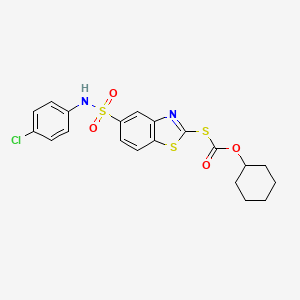
S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate: is a chemical compound known for its unique structure and properties It is characterized by the presence of a benzothiazole ring, a sulphonyl group, and a thiocarbonate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate typically involves the reaction of 5-((p-Chloroanilino)sulphonyl)benzothiazole with cyclohexyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the thiocarbonate linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the thiocarbonate group.
Reduction: Reduction reactions may target the sulphonyl group, converting it to a sulfoxide or sulfide.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens or nitro groups under acidic or basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides or sulfoxides.
Substitution: Various substituted benzothiazoles.
Aplicaciones Científicas De Investigación
Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: In biological research, it may be used as a probe to study enzyme interactions or as a precursor for bioactive molecules.
Industry: In industrial applications, it may be used in the synthesis of specialty chemicals or as an intermediate in the production of agrochemicals.
Mecanismo De Acción
The mechanism by which S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exerts its effects is largely dependent on its interaction with molecular targets. The sulphonyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The benzothiazole ring may facilitate binding to specific proteins, influencing their activity.
Comparación Con Compuestos Similares
- S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-methyl thiocarbonate
- S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-ethyl thiocarbonate
Comparison: Compared to its analogs, S-(5-((p-Chloroanilino)sulphonyl)benzothiazol-2-yl) O-cyclohexyl thiocarbonate exhibits unique properties due to the presence of the cyclohexyl group. This group can influence the compound’s solubility, stability, and reactivity, making it suitable for specific applications where its analogs may not be as effective.
Propiedades
Número CAS |
94213-18-0 |
|---|---|
Fórmula molecular |
C20H19ClN2O4S3 |
Peso molecular |
483.0 g/mol |
Nombre IUPAC |
cyclohexyl [5-[(4-chlorophenyl)sulfamoyl]-1,3-benzothiazol-2-yl]sulfanylformate |
InChI |
InChI=1S/C20H19ClN2O4S3/c21-13-6-8-14(9-7-13)23-30(25,26)16-10-11-18-17(12-16)22-19(28-18)29-20(24)27-15-4-2-1-3-5-15/h6-12,15,23H,1-5H2 |
Clave InChI |
WKRUUBJGVXQZJR-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)OC(=O)SC2=NC3=C(S2)C=CC(=C3)S(=O)(=O)NC4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


